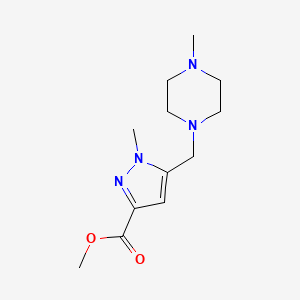

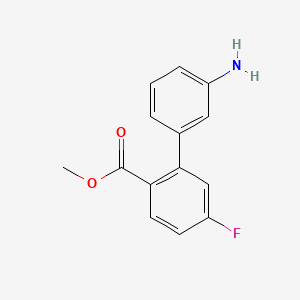

![molecular formula C8H7FN4O B6287914 7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% CAS No. 2737205-53-5](/img/structure/B6287914.png)

7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions have been considered efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学研究应用

Anticancer Research

Imidazo[1,2-a]pyridine derivatives have been explored for their potential in anticancer therapy. The unique structure of 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide may interact with various cancer-related targets, offering a pathway for the development of new anticancer drugs .

Anti-Tuberculosis (TB) Agents

This compound exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making it a valuable agent in the fight against these challenging forms of tuberculosis .

Antimicrobial and Antiviral Applications

The imidazo[1,2-a]pyridine scaffold is known for its antimicrobial and antiviral properties. Research into 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide could lead to new treatments for various microbial and viral infections .

Pharmaceutical Synthesis

7-Fluoro-imidazo[1,2-a]pyridine plays a significant role in pharmaceutical synthesis, particularly in developing compounds with inhibitory properties against specific enzymes like IRAK and FLT3 .

Organic Synthesis

The compound’s unique chemical properties make it a valuable heterocyclic scaffold in organic synthesis. Its direct functionalization is considered an efficient strategy for constructing new imidazo[1,2-a]pyridine derivatives .

Proton Pump Inhibition

Some imidazo[1,2-a]pyridine analogues have shown potency as proton pump inhibitors, suggesting potential applications of 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide in treating conditions like acid reflux or peptic ulcers .

Insecticidal Properties

Research has also indicated that imidazo[1,2-a]pyridine compounds can exhibit insecticidal activities. This opens up possibilities for 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide in developing new insecticides .

Antidiabetic Research

The structural framework of imidazo[1,2-a]pyridines has been associated with antidiabetic effects. Further exploration of 7-fluoro-imidazo[1,2-a]pyridine-2-carbohydrazide could contribute to new therapeutic options for diabetes management .

These are just a few fields where “7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” shows promise. Ongoing research may uncover even more applications.

Recent developments of imidazo[1,2- a ]pyridine analogues as anti-TB agents 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis [Functionalization of imidazo 1,2- - RSC Publishing

作用机制

安全和危害

While specific safety and hazard information for “7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For example, some imidazo[1,2-a]pyridines are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

未来方向

属性

IUPAC Name |

7-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c9-5-1-2-13-4-6(8(14)12-10)11-7(13)3-5/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLMPYIRFJNMOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3-Chloro-phenyl)-3-methyl-isoxazol-4-yl]-methanol, 95%](/img/structure/B6287877.png)

![6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287878.png)

![5-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287882.png)

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287902.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287910.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287922.png)